molecular formula C13H13NO3 B11878378 7-tert-Butylisoquinoline-3,5,8(2H)-trione CAS No. 113681-06-4

7-tert-Butylisoquinoline-3,5,8(2H)-trione

Cat. No.: B11878378
CAS No.: 113681-06-4
M. Wt: 231.25 g/mol
InChI Key: GBGDEVKAAUPQPD-UHFFFAOYSA-N
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Description

7-tert-Butylisoquinoline-3,5,8(2H)-trione (CID 71337595, Molecular Formula: C13H13NO3) is an oxygen-rich isoquinoline trione derivative of significant interest in medicinal chemistry and chemical biology research . This compound belongs to a class of heterocyclic scaffolds known for a diverse profile of biological activities. Isoquinoline-1,3,4(2H)-trione analogs have been identified as potent caspase inhibitors , with potential applications in neuropharmacology for the treatment of neurodegenerative diseases such as Alzheimer's disease and for protecting against ischemic brain injuries . Furthermore, this structural class has demonstrated efficient redox mediation of photosystem I , leading to notable herbicidal activity, with some amino-substituted derivatives exhibiting greater efficacy than the parent trione structure . The unique oxygen-rich heterocyclic scaffold also makes it a valuable synthetic intermediate for the construction of complex alkaloids, including benzo[c]phenanthridine alkaloids and nuevamine . The synthesis of such triones can be achieved through innovative, metal-free cascade approaches utilizing air as a green oxidant, highlighting their accessibility for research programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult the relevant scientific literature for specific application protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113681-06-4

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

7-tert-butyl-2H-isoquinoline-3,5,8-trione

InChI

InChI=1S/C13H13NO3/c1-13(2,3)9-5-10(15)7-4-11(16)14-6-8(7)12(9)17/h4-6H,1-3H3,(H,14,16)

InChI Key

GBGDEVKAAUPQPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=O)C2=CC(=O)NC=C2C1=O

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Tert Butylisoquinoline 3,5,8 2h Trione

De Novo Synthetic Approaches

The construction of the 7-tert-butylisoquinoline framework is the foundational step in the synthesis of the target trione (B1666649). This can be achieved through various modern synthetic strategies, broadly categorized into multi-component cyclization reactions and intramolecular annulation processes.

Strategies for Isoquinoline (B145761) Core Construction

The strategic placement of the tert-butyl group at the C7 position of the isoquinoline nucleus is a key consideration in the design of a synthetic route. Classical methods such as the Pomeranz-Fritsch and Bischler-Napieralski reactions, along with more contemporary multi-component and annulation strategies, offer viable pathways. wikipedia.orgorganicreactions.orgwikipedia.orgquimicaorganica.orgorganic-chemistry.orgnih.govnrochemistry.com

Multi-component reactions (MCRs) provide an efficient means of assembling complex molecular architectures in a single synthetic operation from three or more starting materials. For the synthesis of a 7-tert-butylisoquinoline core, a hypothetical MCR could involve a 4-tert-butyl substituted aromatic aldehyde or ketone as a key building block.

A plausible MCR approach could be a variation of the rhodium(III)-catalyzed three-component reaction of an aryl ketone, hydroxylamine, and an alkyne. organic-chemistry.org In this scenario, a 4-tert-butyl-substituted acetophenone (B1666503) could serve as the starting aryl ketone. The reaction would proceed through the in situ formation of an oxime, followed by C-H activation and subsequent cyclization with an alkyne to furnish the polysubstituted isoquinoline core.

Another potential MCR strategy involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.govnih.gov This method allows for the rapid construction of highly substituted isoquinolines. To introduce a tert-butyl group at the 7-position, a starting material such as 4-tert-butyl-2-methylbenzaldehyde (B3051533) would be required.

Reaction Type Key Starting Materials Catalyst/Reagent Potential Product Reference
Rh(III)-catalyzed three-component reaction4-tert-Butylacetophenone, Hydroxylamine, Dialkylacetylene[RhCp*Cl₂]₂, CsOAc1,3-Dialkyl-7-tert-butylisoquinoline organic-chemistry.org
Lithiated imine condensation4-tert-Butyl-2-methylbenzaldehyde tert-butylimine, Benzonitrilen-BuLi, TMEDA3-Phenyl-7-tert-butylisoquinoline nih.govnih.gov

Table 1: Plausible Multi-component Reactions for 7-tert-Butylisoquinoline Core Synthesis

Intramolecular annulation reactions are powerful methods for the construction of cyclic systems, including the isoquinoline core. The Bischler-Napieralski reaction is a classic example, involving the cyclization of a β-arylethylamide in the presence of a dehydrating agent. wikipedia.orgnrochemistry.comorganic-chemistry.org To synthesize a 7-tert-butylisoquinoline, a β-(4-tert-butylphenyl)ethylamine derivative would be the requisite starting material. This precursor can be acylated and subsequently cyclized using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to yield a 3,4-dihydroisoquinoline, which can then be aromatized to the desired isoquinoline. wikipedia.orgnrochemistry.com

The Pomeranz-Fritsch reaction offers another viable intramolecular cyclization pathway. wikipedia.orgorganicreactions.orgquimicaorganica.orgthermofisher.comresearchgate.net This reaction typically involves the acid-catalyzed cyclization of a benzalaminoacetal. Starting with 4-tert-butylbenzaldehyde (B1265539) and an aminoacetaldehyde dialkyl acetal, the corresponding Schiff base can be formed and subsequently cyclized in the presence of a strong acid to yield 7-tert-butylisoquinoline. wikipedia.orgorganicreactions.orgquimicaorganica.orgthermofisher.com

Reaction Type Key Starting Material Key Reagents Intermediate/Product Reference
Bischler-Napieralski ReactionN-Acetyl-β-(4-tert-butylphenyl)ethylaminePOCl₃, then Pd/C (oxidation)1-Methyl-7-tert-butylisoquinoline wikipedia.orgnrochemistry.com
Pomeranz-Fritsch Reaction4-tert-Butylbenzaldehyde, Aminoacetaldehyde diethyl acetalH₂SO₄7-tert-Butylisoquinoline wikipedia.orgorganicreactions.orgquimicaorganica.orgthermofisher.com

Table 2: Intramolecular Annulation Strategies for 7-tert-Butylisoquinoline Synthesis

Regioselective Introduction of the Trione Functionality

Once the 7-tert-butylisoquinoline core is established, the next critical phase is the regioselective introduction of the three carbonyl groups at the C3, C5, and C8 positions. This is a formidable challenge that would likely require a multi-step sequence involving controlled oxidation and selective functional group interconversions.

The formation of the 5,8-dione functionality can be envisioned through the oxidation of a suitably activated 7-tert-butylisoquinoline precursor. Established methods for the synthesis of isoquinoline-5,8-diones involve the oxidation of 5,8-dimethoxyisoquinolines, 5,8-diaminoisoquinolines, or 5-hydroxyisoquinolines. Therefore, a key intermediate to target would be a 7-tert-butylisoquinoline bearing one of these activating groups.

For instance, if a 7-tert-butyl-5-hydroxyisoquinoline could be synthesized, it could potentially be oxidized to the corresponding 5,8-dione. Oxidizing agents such as Fremy's salt (potassium nitrosodisulfonate) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are commonly employed for such transformations.

The introduction of the C3-oxo group is more complex. One potential strategy involves the oxidation of an isoquinolinium salt. Research has shown that isoquinolinium salts can undergo radical oxidation with reagents like phenyliodine(III) diacetate (PIDA) to form isoquinoline-1,3,4-triones. While this would introduce carbonyls at C1 and C4, it points towards the possibility of oxidizing the pyridine (B92270) ring of the isoquinoline. A more direct approach to the 3-oxo functionality would be the synthesis of a 7-tert-butylisoquinoline-3(2H)-one.

A plausible, albeit challenging, route to the trione would involve a stepwise oxidation. First, the synthesis of a 7-tert-butylisoquinoline-5,8-dione, followed by further oxidation to introduce the C3-carbonyl. The latter step would likely require activation of the C3 position.

Precursor Oxidizing Agent Product Reference (Analogous Systems)
7-tert-Butyl-5,8-dimethoxyisoquinolineCeric Ammonium Nitrate (CAN)7-tert-Butylisoquinoline-5,8-dione thieme-connect.de
7-tert-Butylisoquinolin-5-olFremy's Salt7-tert-Butylisoquinoline-5,8-dione thieme-connect.de
7-tert-Butylisoquinolinium saltPhenyliodine(III) diacetate (PIDA), tert-Butyl hydroperoxide7-tert-Butylisoquinoline-1,3,4-trione (by analogy) researchgate.net

Table 3: Potential Controlled Oxidation Protocols for Trione Functionality

Selective functional group interconversions would be crucial in a multi-step synthesis of the target trione. For example, if a synthetic route provides a 7-tert-butylisoquinoline with functionalities that are not amenable to direct oxidation, they would need to be converted into suitable precursors.

One hypothetical route could involve the synthesis of a 7-tert-butyl-3-aminoisoquinoline. The amino group could then be converted to a hydroxyl group via diazotization, followed by oxidation to the corresponding 3-oxo functionality. Similarly, the introduction of methoxy (B1213986) groups at the C5 and C8 positions of the 7-tert-butylisoquinoline core would set the stage for their oxidative demethylation to the corresponding 5,8-dione.

The synthesis of an isoquinoline-3(2H)-one derivative as a key intermediate is another attractive strategy. There are several methods for the synthesis of isoquinolin-3-ones, including the coupling of imines with diazo malonates. Once the 7-tert-butylisoquinoline-3(2H)-one is formed, subsequent oxidation of the benzene (B151609) ring would be required to generate the 5,8-dione moiety.

Starting Functionality Reagents Target Functionality Purpose
Amino GroupNaNO₂, H₂SO₄; then H₂OHydroxyl GroupPrecursor for oxidation to a carbonyl
Methoxy GroupBBr₃ or CANHydroxyl or Carbonyl GroupDeprotection or direct oxidation to a quinone
Halogen (e.g., Br)Buchwald-Hartwig amination or alkoxylationAmino or Alkoxy GroupIntroduction of activating groups for oxidation

Table 4: Key Functional Group Interconversions in the Synthesis of the Trione

Specific Methods for the C-7 tert-Butyl Moiety Incorporation

The introduction of a bulky tert-butyl group at the C-7 position of the isoquinoline ring system is a key synthetic hurdle. This requires strategies that can overcome potential steric hindrance and achieve high regioselectivity.

Directed Aromatic Functionalization

Directed ortho-metalation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In the context of isoquinoline synthesis, a directing metalation group (DMG) positioned at either C-6 or C-8 could facilitate the introduction of the tert-butyl group at the C-7 position. For instance, a methoxy or an amide group at a neighboring position can direct a strong base, such as n-butyllithium, to deprotonate the adjacent ortho position, creating a nucleophilic center that can then react with an electrophilic tert-butyl source. wikipedia.org

While direct C-7 functionalization of the isoquinoline core can be challenging, template-based approaches using transition metal catalysis have shown promise for achieving selectivity at this position on the related quinoline (B57606) scaffold. researchgate.net These methods employ a coordinating template that positions the catalyst for a C-H activation event at a specific site, which could potentially be adapted for isoquinolines.

Directed Functionalization ApproachKey FeaturesPotential Reagents
Directed ortho-Metalation (DoM)Utilizes a directing group (e.g., -OMe, -CONR2) to guide lithiation to the adjacent position.n-Butyllithium, sec-Butyllithium, followed by a tert-butyl electrophile.
Template-Assisted C-H ActivationEmploys a removable template to direct a transition metal catalyst to a specific C-H bond.Palladium or rhodium catalysts with a tailored directing template.
Sterically Hindered Group Introduction Techniques

Classical Friedel-Crafts alkylation is a common method for introducing alkyl groups onto aromatic rings. wikipedia.org However, the direct tert-butylation of an isoquinoline system, particularly on the electron-deficient quinone ring of a precursor like isoquinoline-5,8-dione (B3342986), can be challenging due to the deactivating nature of the ring and potential steric hindrance. The reaction typically employs a Lewis acid catalyst and a tert-butylating agent such as tert-butanol (B103910) or isobutylene. mdpi.comnih.gov

To overcome the limitations of traditional Friedel-Crafts reactions, "contra-Friedel-Crafts" strategies have been developed. One such approach involves a directed metalation followed by sulfinylation. The resulting sulfoxide (B87167) can then undergo an ipso-substitution with an organolithium reagent like tert-butyllithium (B1211817), allowing for the introduction of the bulky group in a regioselective manner that might not be achievable through classical electrophilic substitution.

Furthermore, catalytic methods for the tert-butylation of phenols using solid acid catalysts have been extensively studied and could potentially be adapted for hydroxyisoquinoline precursors. researchgate.netiitm.ac.in

TechniqueDescriptionKey Reagents/Catalysts
Friedel-Crafts AlkylationElectrophilic aromatic substitution to introduce an alkyl group.tert-Butanol, isobutylene, Lewis acids (e.g., AlCl3, zeolites). wikipedia.orgmdpi.comnih.gov
"Contra-Friedel-Crafts"Bypasses traditional regioselectivity through a sequence of directed metalation, sulfinylation, and ipso-substitution.n-Butyllithium, SO2Cl2, tert-butyllithium.
Catalytic AlkylationUse of solid acid catalysts for the introduction of tert-butyl groups.Molybdate- or tungstate-promoted zirconia, pillared montmorillonites. researchgate.netiitm.ac.in

Semi-Synthetic Routes from Precursor Isoquinoline Derivatives

Building upon existing isoquinoline frameworks provides a convergent approach to the target molecule. This can involve the transformation of appropriately substituted isoquinolines or the modification of existing isoquinoline trione scaffolds.

Transformation of Substituted Isoquinolines

A plausible synthetic route could commence with a pre-functionalized isoquinoline. For example, the synthesis of 7-aminoisoquinoline-5,8-dione (B173639) derivatives has been reported, starting from isoquinoline itself through a sequence of nitration, reduction, bromination, and oxidation. researchgate.net The amino group at the C-7 position could then potentially be removed or converted to another functional group, followed by the introduction of the tert-butyl group.

Another strategy involves the synthesis of a 7-haloisoquinoline derivative. For instance, treatment of a 7-(trimethylsilyl)isoquinoline with iodine monochloride can lead to a 7-iodoisoquinoline. nih.gov This halo-substituted intermediate could then undergo a metal-catalyzed cross-coupling reaction to introduce the tert-butyl moiety.

Modification of Existing Isoquinoline Trione Scaffolds

While the direct synthesis of the target trione is complex, the synthesis of isoquinoline-5,8-diones is well-established. researchgate.net These diones can serve as key precursors. For example, 6-chloro-7-(substituted-phenyl)amino-5,8-isoquinolinediones have been synthesized via nucleophilic substitution of 6,7-dichloro-5,8-isoquinolinedione. researchgate.net This demonstrates the reactivity of the C-7 position in such systems. A similar nucleophilic substitution with a tert-butyl nucleophile or a related organometallic reagent could be envisioned.

The synthesis of isoquinoline-1,3,4-trione has been a subject of interest, and its derivatives have been investigated for their biological activities. ontosight.ai A strategy could involve the initial construction of a 7-tert-butylisoquinoline core, followed by oxidation or annulation reactions to build the trione functionality.

Precursor TypeTransformation StrategyPotential Reagents/Conditions
7-Amino-isoquinoline-5,8-dioneDiazotization followed by Sandmeyer-type reaction or other displacement.NaNO2, HBF4; Cu(I) salts.
7-Halo-isoquinolineMetal-catalyzed cross-coupling.tert-Butyl Grignard reagent, tert-butyllithium with a suitable palladium or nickel catalyst.
Isoquinoline-5,8-dioneNucleophilic addition or substitution at C-7.tert-Butyl organometallic reagents.
7-tert-ButylisoquinolineOxidation/annulation to form the trione.Strong oxidizing agents, ring-forming reactions.

Modern Catalytic Strategies in Synthesis

Modern catalytic methods offer efficient and selective routes to complex molecules. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds. nih.gov While many methods focus on the C-2 position of quinolines, recent advancements have enabled functionalization at other positions. nih.govacs.org Rhodium(III)-catalyzed annulation reactions of benzamides with alkynes have been used to construct isoquinolone cores, which can be further transformed into highly functionalized isoquinolines. nih.gov

Palladium-catalyzed coupling reactions are also central to modern synthetic strategies. For instance, a palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with alkynes provides a route to substituted isoquinolines. organic-chemistry.org Such a strategy could be adapted to incorporate the desired substitution pattern.

Furthermore, radical-based reactions have gained prominence for the synthesis of isoquinoline derivatives. For example, the synthesis of isoquinoline-1,3(2H,4H)-diones has been achieved through radical cascade reactions of acryloyl benzamides. rsc.org These modern catalytic approaches provide avenues for creating the 7-tert-Butylisoquinoline-3,5,8(2H)-trione scaffold with improved efficiency and selectivity.

Catalytic StrategyDescriptionExample Catalyst/Reaction
C-H Activation/AnnulationDirect functionalization of C-H bonds to build the isoquinoline core.Rh(III) catalysis for the annulation of benzamides and alkynes. nih.gov
Cross-Coupling ReactionsFormation of C-C bonds to introduce substituents.Palladium-catalyzed coupling of halo-isoquinolines with organometallic reagents. organic-chemistry.org
Radical Cascade ReactionsFormation of multiple bonds in a single step through radical intermediates.Synthesis of isoquinoline-1,3(2H,4H)-diones from acryloyl benzamides. rsc.org

Transition-Metal-Catalyzed Cross-Coupling and Cyclization Reactions

Transition-metal catalysis is a cornerstone of modern heterocyclic chemistry, with catalysts based on palladium, rhodium, copper, and ruthenium being extensively used for the construction of the isoquinoline core. These methods often rely on C-H activation, annulation, and cross-coupling strategies to build the bicyclic system from simpler precursors.

For instance, rhodium(III)-catalyzed C-H bond activation of in-situ generated oximes followed by cyclization with internal alkynes is a documented efficient one-pot synthesis for multisubstituted isoquinolines. Similarly, palladium-catalyzed coupling of o-iodobenzaldehyde derivatives with terminal acetylenes, followed by a copper-catalyzed cyclization, provides a rapid route to various isoquinoline structures.

However, a specific application of these powerful techniques to construct the this compound scaffold has not been reported. The challenge would lie in designing appropriate precursors bearing the tert-butyl group and functionalities that can be oxidized to the trione system post-cyclization, and ensuring compatibility of the quinone moiety with the catalytic cycle.

Table 1: Examples of Transition-Metal-Catalyzed Isoquinoline Synthesis (General)

Catalyst System Reaction Type Starting Materials Product Type
Rh(III) C-H Activation/Annulation Aryl Ketones, Hydroxylamine, Internal Alkynes Multisubstituted Isoquinolines
Pd(0)/Cu(I) Coupling/Cyclization o-Iodobenzaldehyde imines, Terminal Acetylenes Substituted Isoquinolines
Ru(II) C-H Functionalization/Annulation Primary Benzylamines, Sulfoxonium Ylides Substituted Isoquinolines

This table presents general methodologies for isoquinoline synthesis and does not represent the synthesis of the specific target compound.

Sustainable and Green Chemistry Paradigms in Synthesis

Metal-Free Oxidative Transformations

Metal-free oxidative methods are a key aspect of green chemistry, avoiding the use of toxic and expensive heavy metals. Reactions employing oxidants like potassium persulfate (K₂S₂O₈) or hypervalent iodine reagents have been used for oxidative cross-dehydrogenative coupling (CDC) reactions on isoquinoline systems. These methods typically functionalize the existing isoquinoline core.

While these approaches are promising for their environmental credentials, their use in the primary construction of the this compound ring system from acyclic or monocyclic precursors has not been described in the literature.

Photochemical Synthesis Routes

Photochemical reactions, which use light to initiate chemical transformations, offer unique and sustainable synthetic pathways. There are reports on the controlled photochemical synthesis of substituted isoquinoline-1,3,4(2H)-triones via a metal-free photoredox-catalyzed amidyl radical cyclization cascade. This indicates the potential of photochemical methods for creating isoquinoline trione isomers.

Despite this precedent for a related isomer, specific photochemical routes to the 3,5,8-trione isomer, particularly with the 7-tert-butyl substituent, are not found in the current scientific literature.

Flow Chemistry and Continuous Process Development

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages in terms of safety, scalability, and control over reaction parameters. This technology has been successfully applied to the synthesis of various heterocyclic compounds.

The application of flow chemistry to the synthesis of marine-derived drugs and other complex molecules demonstrates its capability. However, a specific flow process for the synthesis of this compound has not yet been developed or reported. Such a process could potentially offer a safer and more efficient route to this compound class if a viable synthetic pathway were established.

Reactivity and Mechanistic Investigations of 7 Tert Butylisoquinoline 3,5,8 2h Trione

Reactivity of the Trione (B1666649) System

The trione functionality of 7-tert-Butylisoquinoline-3,5,8(2H)-trione, which incorporates aza-quinone and lactam moieties, is the primary locus of its reactivity. The electron-withdrawing nature of the carbonyl groups significantly influences the electronic distribution across the molecule, rendering the carbonyl carbons susceptible to a variety of chemical transformations.

Nucleophilic Additions to Carbonyl Centers

The carbonyl carbons within the trione system are electrophilic and are thus targets for nucleophilic attack. Nucleophilic addition is a fundamental reaction for such systems. wikipedia.orglibretexts.org The regioselectivity of nucleophilic attack on isoquinoline-5,8-dione (B3342986) systems can be influenced by reaction conditions and the nature of the nucleophile. acs.org In analogous quinoline-5,8-diones, nucleophilic substitution has been observed, indicating the susceptibility of the quinone ring to such reactions. acs.org For isoquinoline (B145761) itself, nucleophilic addition typically occurs at the C1 position. quimicaorganica.org

In the case of this compound, it is anticipated that nucleophiles could add to the C5 and C8 carbonyl carbons. The presence of the tert-butyl group at the C7 position may sterically hinder attack at the C8 position to some extent. The lactam carbonyl at C3 would also be a potential site for nucleophilic addition, although its reactivity might be modulated by the adjacent nitrogen atom.

Table 1: Predicted Regioselectivity of Nucleophilic Addition to this compound

Potential Site of AttackInfluencing FactorsExpected Outcome
C5-carbonylElectronic effects of the trione system.Addition of nucleophile.
C8-carbonylElectronic effects and steric hindrance from the C7-tert-butyl group.Addition of nucleophile, potentially at a slower rate than at C5.
C3-carbonyl (Lactam)Amide resonance.Addition may be less favorable compared to the quinone carbonyls.

Enolization and Keto-Enol Tautomeric Equilibria in Reactions

The presence of α-hydrogens in relation to the carbonyl groups allows for the existence of keto-enol tautomerism. libretexts.orgmasterorganicchemistry.com This equilibrium is a key aspect of the reactivity of carbonyl compounds, as the enol or enolate form can act as a nucleophile. libretexts.org For this compound, the hydrogen atom at the C4 position is an α-hydrogen to the C3 and C5 carbonyls, and the hydrogen at the C6 position is α to the C5 carbonyl.

The formation of enol or enolate intermediates is crucial for reactions such as alkylations and condensations at the α-carbon positions. The stability of the resulting enol/enolate is influenced by factors such as conjugation and hydrogen bonding. youtube.com The equilibrium between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.com

Condensation and Cyclocondensation Reactions

Carbonyl compounds are well-known to participate in condensation reactions, which involve the combination of two molecules with the elimination of a small molecule, often water. wikipedia.orglibretexts.org The aldol (B89426) condensation is a classic example where an enolate reacts with a carbonyl compound. youtube.com Given the potential for enolization, this compound could undergo self-condensation or cross-condensation reactions with other carbonyl-containing molecules under appropriate basic or acidic conditions.

For instance, the enolate formed by deprotonation at C4 could potentially react with another molecule of the trione at one of its carbonyl centers. Such reactions can lead to the formation of more complex molecular architectures. The condensation of 2-methylquinoline (B7769805) with benzaldehydes serves as an example of condensation reactions in related heterocyclic systems. rsc.org

Transformations Involving the Isoquinoline Nitrogen Heteroatom

The nitrogen atom in the isoquinoline ring system introduces another dimension to the reactivity of this compound. Its lone pair of electrons allows it to act as a base and a nucleophile.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in isoquinoline and its derivatives can act as a nucleophile, participating in alkylation and acylation reactions to form the corresponding isoquinolinium salts. quimicaorganica.org The alkylation of isoquinolines can be achieved with various alkylating agents. researchgate.netresearchgate.net In the context of isoquinolin-1-ones, regioselective N- and O-alkylation has been demonstrated, highlighting the nucleophilic character of the nitrogen atom. rsc.org

For this compound, the nitrogen at the 2-position is part of a lactam (an amide within a ring). While amide nitrogens are generally less nucleophilic than amine nitrogens due to resonance delocalization of the lone pair with the adjacent carbonyl group, N-alkylation and N-acylation are still possible reactions under suitable conditions, often requiring strong electrophiles and appropriate bases.

Table 2: Potential N-Substitution Reactions of this compound

Reaction TypeReagentsExpected Product
N-AlkylationAlkyl halides (e.g., CH₃I), strong base2-Alkyl-7-tert-butylisoquinoline-3,5,8-trione
N-AcylationAcyl chlorides (e.g., CH₃COCl), base2-Acyl-7-tert-butylisoquinoline-3,5,8-trione

Protonation, Deprotonation, and Acid-Base Behavior

Isoquinoline itself is a weak base, with a pKa of 5.14 for its conjugate acid. wikipedia.org The nitrogen atom can be protonated by strong acids to form an isoquinolinium salt. foodb.ca The basicity of isoquinoline derivatives is influenced by the electronic effects of the substituents. amerigoscientific.com The acid-base properties of a molecule are crucial as they affect its solubility, reactivity, and biological interactions. nih.gov

In this compound, the nitrogen atom is part of a lactam. The electron-withdrawing effect of the adjacent carbonyl group at C3 significantly reduces the basicity of this nitrogen compared to a typical amine or even isoquinoline itself. Therefore, protonation at the nitrogen would require strongly acidic conditions.

Electrophilic Aromatic Substitution on the Benzenoid Moiety

Electrophilic aromatic substitution (SEAr) on the this compound molecule is predicted to occur on the benzenoid ring. This preference is due to the higher electron density of the carbocyclic ring compared to the heterocyclic ring, which is significantly deactivated by the electron-withdrawing effects of the two carbonyl groups and the amide functionality. nih.govrsc.org In the parent isoquinoline system, electrophilic attack typically favors the C5 and C8 positions. rsc.orgbldpharm.com

Regioselectivity Considerations Influenced by Substituents

The regiochemical outcome of SEAr reactions on this compound is governed by the directing effects of the substituents on the benzenoid ring: the quinone carbonyls at C5 and C8, and the tert-butyl group at C7.

Activating and Directing Effect of the tert-Butyl Group: The tert-butyl group is an electron-donating alkyl group, which activates the ring towards electrophilic attack. It functions as an ortho, para-director. researchgate.net Relative to the C7 position, the ortho positions are C6 and C8, and the para position is C5.

Deactivating Effect of the Quinone Moiety: The carbonyl groups at C5 and C8 are strongly electron-withdrawing, deactivating the entire ring system, particularly the benzenoid moiety, towards electrophilic attack.

The interplay of these effects determines the ultimate position of substitution. The activating, ortho, para-directing tert-butyl group at C7 would direct an incoming electrophile towards C5 and C6 (the C8 position is already substituted with a carbonyl group). The C5 position is para to the tert-butyl group, while the C6 position is ortho.

Considering the inherent preference for substitution at C5 in isoquinolines and the powerful para-directing nature of the tert-butyl group, the C5 position is a likely candidate for substitution, provided the reaction overcomes the deactivating effect of the quinone. However, substitution at C5 would require the displacement of a carbonyl group, which is not a typical SEAr reaction. A more plausible scenario involves substitution at the C6 position, which is ortho to the activating tert-butyl group. Steric hindrance from the bulky tert-butyl group could, however, reduce the reaction rate at this position. researchgate.net

Due to the strong deactivation by the trione system, forcing conditions would likely be required for any electrophilic aromatic substitution to occur. The predicted regioselectivity is summarized in the table below.

PositionElectronic Influence of tert-Butyl GroupSteric Hindrance from tert-Butyl GroupOverall Predicted Reactivity
C6 Activating (ortho position)HighModerately favored electronically, but sterically hindered.
C5 Activating (para position)LowElectronically favored, but substitution would require replacement of a carbonyl group, which is unlikely.

Free Radical Reactions and Single Electron Transfer (SET) Pathways

The quinone-like structure of the benzenoid moiety in this compound makes it a prime candidate for engaging in free radical reactions, primarily through single electron transfer (SET) pathways. Quinones are well-known electron acceptors that can be reduced in a stepwise manner. nih.govnih.gov

The initial step in these processes is typically a one-electron reduction of the quinone system to form a semiquinone radical anion. This SET event can be initiated by chemical reducing agents, electrochemical methods, or photochemical processes. The resulting radical anion is a key intermediate that can participate in several subsequent reactions.

One of the most significant pathways involving the semiquinone radical is the generation of reactive oxygen species (ROS). nih.govnih.gov In the presence of molecular oxygen (O₂), the radical anion can transfer its excess electron to O₂, regenerating the parent quinone and forming a superoxide (B77818) radical anion (O₂•⁻). This process, known as redox cycling, can lead to a cascade of ROS production, including hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), contributing to oxidative stress in biological systems. bldpharm.comnih.gov

While radical addition reactions to the isoquinoline core, such as the Minisci reaction, are known, they typically target the electron-deficient pyridine (B92270) ring. eeer.org The unique electronic structure of the trione derivative, with its already heavily modified pyridine ring and electron-accepting quinone moiety, suggests that SET-initiated pathways will dominate its free radical chemistry.

Intermediate/ProcessDescriptionPotential Source/InitiatorSubsequent Reactions
Semiquinone Radical Anion One-electron reduction product of the quinone moiety.Chemical reductants, electrochemical reduction, photo-induced SET.Electron transfer to O₂, dimerization, protonation.
Superoxide Radical Anion (O₂•⁻) Formed by electron transfer from the semiquinone to molecular oxygen.Reaction of semiquinone with O₂.Dismutation to H₂O₂, participation in further redox reactions.
Redox Cycling Catalytic cycle where the quinone is repeatedly reduced and re-oxidized, continuously generating ROS.Presence of a reducing agent and O₂.Leads to significant oxidative stress.

Cycloaddition Reactions and Pericyclic Processes

The electron-deficient π-system of the quinone moiety in this compound makes it an excellent participant in cycloaddition reactions. These reactions provide powerful methods for constructing complex polycyclic structures.

Photoinduced Cycloadditions

Based on studies of related cyclic α-diketones and isoquinolinetriones, the title compound is expected to undergo various photoinduced cycloaddition reactions. rsc.orgresearchgate.net Upon photochemical excitation, one of the carbonyl groups can react with an alkene to form an oxetane (B1205548) ring via a [2+2] cycloaddition, known as the Paterno-Büchi reaction. Furthermore, the conjugated system of the trione could potentially engage in [4+2] or even [4+4] cycloadditions with suitable reaction partners under photochemical conditions. rsc.orgresearchgate.net The specific reaction pathway would depend on the wavelength of light used, the solvent, and the nature of the reacting partner.

Diels-Alder and Related [4+2] Cycloadditions

The Diels-Alder reaction, a concerted [4+2] cycloaddition, is a classic transformation for quinones. researchgate.net The electron-withdrawing nature of the carbonyl groups at C5 and C8 renders the C6-C7 double bond of the benzenoid ring in this compound highly electron-deficient, making it a potent dienophile for reactions with electron-rich dienes.

The reaction is expected to proceed by the addition of a conjugated diene across the C6 and C7 positions. The presence of the bulky tert-butyl group at C7 would exert significant steric and stereochemical control over the cycloaddition, likely directing the diene to approach from the less hindered face of the molecule and influencing the regioselectivity of the addition. For instance, with an unsymmetrical diene like 1-methoxy-1,3-butadiene, the addition would be expected to follow the established ortho/para directing rules for Diels-Alder reactions, though this could be overridden by steric effects.

DieneExpected Product TypeRegioselectivity/Stereoselectivity Considerations
1,3-Butadiene Tricyclic adduct with a new six-membered ring fused at C6-C7.Stereochemistry influenced by the tert-butyl group, favoring endo or exo product based on steric hindrance.
Cyclopentadiene Tetracyclic bridged adduct.High propensity for endo selectivity, although steric clash with the tert-butyl group might favor the exo product.
Danishefsky's Diene Aromatizable adduct after elimination of the silyloxy group.High regioselectivity expected, with the methoxy (B1213986) group directing the orientation of addition. Steric factors remain significant.
2,3-Dimethyl-1,3-butadiene Tricyclic adduct with two methyl substituents on the new ring.Symmetrical diene simplifies regioselectivity. Steric interactions with the tert-butyl group will be the primary stereochemical determinant.

Oxidative and Reductive Transformations

The redox behavior of this compound is dominated by the quinone functionality within its benzenoid ring. This moiety can undergo both oxidative and reductive transformations, although reduction is the more characteristic reaction pathway.

The quinone system is already in a relatively high oxidation state, making further oxidation of the carbocyclic ring challenging without causing degradation. Under harsh oxidative conditions, such as treatment with strong oxidizing agents like potassium permanganate (B83412) or ozone, or through advanced oxidation processes, the aromatic system is likely to undergo oxidative cleavage, leading to decomposition of the molecule.

Conversely, the electron-deficient quinone ring is susceptible to reduction. The most common transformation is a two-electron, two-proton reduction of the C5 and C8 carbonyl groups to yield the corresponding hydroquinone (B1673460). This transformation can be achieved using various reducing agents, such as sodium dithionite, sodium borohydride (B1222165) (under specific conditions), or through catalytic hydrogenation. This process is often reversible, and the resulting hydroquinone can be readily oxidized back to the quinone, forming the basis of the compound's redox activity.

The amide carbonyl at C3 is less reactive towards reduction than the quinone carbonyls and would require more potent reducing agents, such as lithium aluminum hydride, for its transformation. Such conditions would likely lead to the reduction of all three carbonyl groups.

The table below summarizes the key redox transformations anticipated for this molecule.

TransformationReagent/ConditionsExpected Product
Two-Electron Reduction Sodium Dithionite (Na₂S₂O₄); Catalytic Hydrogenation (H₂/Pd)7-tert-Butyl-5,8-dihydroxyisoquinolin-3(2H)-one (Hydroquinone)
One-Electron Reduction Electrochemical methods; mild chemical reductantsThis compound radical anion (Semiquinone)
Complete Reduction Lithium Aluminum Hydride (LiAlH₄)Complex mixture of fully reduced, dearomatized products.
Oxidative Degradation O₃; KMnO₄; Advanced Oxidation ProcessesCleavage products (e.g., carboxylic acids).

Detailed Mechanistic Elucidation of Key Transformations

A complete mechanistic understanding of a chemical compound's reactivity is built upon several pillars of experimental evidence. For this compound, this would involve a multifaceted approach to dissect its reaction pathways.

Kinetic studies are fundamental to understanding the factors that govern the speed of a chemical reaction. By systematically varying parameters such as reactant concentrations, temperature, and catalysts, researchers can determine the rate law and activation parameters of a reaction. This information provides critical insights into the molecular events that occur during the rate-determining step of the reaction mechanism.

For this compound, kinetic data could be presented in tables summarizing rate constants under different conditions, allowing for a quantitative comparison of its reactivity.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound This table is for illustrative purposes only, as no specific data for this compound has been found in the literature.

Entry Reactant Concentration (M) Temperature (°C) Rate Constant (k) (M⁻¹s⁻¹)
1 0.01 25 Data Not Available
2 0.02 25 Data Not Available
3 0.01 50 Data Not Available

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction. By replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), the position of that atom in the products can be determined using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This provides unambiguous evidence for bond-forming and bond-breaking steps in a proposed mechanism.

In the context of this compound, isotopic labeling could clarify the fate of specific atoms during its transformations.

Table 2: Potential Isotopic Labeling Experiments for this compound This table is for illustrative purposes only, as no specific data for this compound has been found in the literature.

Labeled Atom Position Isotope Used Analytical Technique Mechanistic Question Addressed
Carbonyl Carbon ¹³C ¹³C NMR / Mass Spectrometry Participation in rearrangement reactions
tert-Butyl Group ²H (Deuterium) ¹H NMR / Mass Spectrometry Steric hindrance effects on reaction pathways

Many chemical reactions proceed through short-lived, high-energy species known as transient intermediates. The direct detection and characterization of these intermediates provide compelling evidence for a particular reaction mechanism. Techniques such as flash photolysis, low-temperature spectroscopy (matrix isolation), and computational modeling are often employed to study these fleeting species. For quinone-type compounds, radical ions and other reactive intermediates are often proposed.

Spectroscopic data would be crucial for characterizing any transient intermediates in reactions involving this compound.

Table 3: Spectroscopic Data for a Hypothetical Transient Intermediate This table is for illustrative purposes only, as no specific data for this compound has been found in the literature.

Spectroscopic Technique Key Observables Inferred Structural Feature
UV-Vis Spectroscopy Absorption Maxima (λ_max) Electronic structure of the intermediate
Electron Paramagnetic Resonance (EPR) g-factor, hyperfine coupling Presence of unpaired electrons (radical species)
Time-Resolved Infrared (TRIR) Vibrational Frequencies Specific bond changes during the reaction

Theoretical and Computational Chemistry Studies of 7 Tert Butylisoquinoline 3,5,8 2h Trione

Electronic Structure and Bonding Analysis

Computational chemistry provides a powerful lens through which to examine the electronic characteristics of 7-tert-Butylisoquinoline-3,5,8(2H)-trione. By applying principles of molecular orbital theory and analyzing charge distribution, a detailed picture of its bonding and potential reactivity emerges.

Application of Molecular Orbital Theory

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules and is instrumental in understanding the electronic properties of this compound. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

In systems analogous to the isoquinolinequinone core, the HOMO is typically a π-orbital distributed across the aromatic and quinone rings, while the LUMO is a π*-orbital. The presence of electron-withdrawing carbonyl groups and the nitrogen heteroatom generally lowers the energy of the molecular orbitals. The electron-donating tert-butyl group, through hyperconjugation, would be expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap. A smaller HOMO-LUMO gap is often associated with higher chemical reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound based on Analogous Systems

Molecular OrbitalPredicted Energy (eV)Characteristics
LUMO-2.5 to -3.5π* orbital, localized on the quinone moiety
HOMO-6.0 to -7.0π orbital, delocalized over the isoquinoline (B145761) ring
HOMO-LUMO Gap 3.5 to 4.5 Influences chemical reactivity and electronic transitions

Note: These values are estimations based on computational studies of similar quinone and isoquinoline derivatives and are intended for illustrative purposes.

Analysis of Charge Distribution and Electrostatic Potentials

The distribution of electron density in this compound is highly influenced by the electronegative oxygen and nitrogen atoms. Mulliken population analysis and natural bond orbital (NBO) calculations on similar structures reveal a significant polarization of the C=O and C-N bonds.

The electrostatic potential map would be expected to show regions of high negative potential (red/yellow) around the carbonyl oxygens, indicating their propensity to act as hydrogen bond acceptors and sites for electrophilic attack. The nitrogen atom, being part of an amide-like system, would have a less pronounced negative potential. Conversely, the hydrogen atom attached to the nitrogen and the carbon atoms of the quinone ring would exhibit positive electrostatic potentials (blue), marking them as potential sites for nucleophilic attack. The tert-butyl group, being largely nonpolar, would have a neutral electrostatic potential.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of this compound is shaped by the interplay of its rigid ring system and the bulky tert-butyl substituent.

Influence of the tert-Butyl Group on Molecular Geometry

The tert-butyl group is known for its significant steric bulk, which can have a profound impact on the conformation of cyclic systems. In cyclohexane rings, a tert-butyl group strongly prefers an equatorial position to minimize steric strain. While the isoquinoline-trione core is largely planar, the tert-butyl group at the 7-position can induce minor distortions in the ring geometry.

Table 2: Predicted Geometrical Parameters for this compound

ParameterPredicted ValueInfluence of tert-Butyl Group
Dihedral Angle (C6-C7-C(tBu)-C(Me))~60°Staggered conformation to minimize steric interactions
Bond Length (C7-C(tBu))~1.54 ÅStandard sp2-sp3 carbon-carbon bond length
Ring PlanarityLargely PlanarMinor puckering may be induced by steric strain

Note: These are idealized values based on standard bond lengths and conformational principles.

Preferred Tautomeric Forms and Relative Energetics

The this compound molecule has the potential for tautomerism, particularly involving the proton on the nitrogen atom and the adjacent carbonyl groups. Keto-enol tautomerism is a common phenomenon in such systems.

Computational studies on hydroxyquinolines and related heterocyclic ketones have shown that the keto form is generally more stable. For this compound, the trione (B1666649) form as named is expected to be the most stable tautomer in the gas phase and in nonpolar solvents. However, the presence of two other potential enol forms, where the proton migrates to either the C5 or C8 carbonyl oxygen, is possible.

Table 3: Possible Tautomers of this compound and their Predicted Relative Stabilities

Tautomeric FormStructurePredicted Relative Energy (kcal/mol)
Trione (Keto)This compound0 (most stable)
5-Hydroxy Enol7-tert-Butyl-5-hydroxyisoquinoline-3,8-dione+5 to +10
8-Hydroxy Enol7-tert-Butyl-8-hydroxyisoquinoline-3,5-dione+7 to +12

Note: The relative energies are estimations based on the general principles of keto-enol tautomerism in similar heterocyclic systems.

Reaction Mechanism Prediction and Computational Validation

While no specific reaction mechanisms for this compound have been computationally validated in the literature, predictions can be made based on its chemical structure. The quinone moiety is a key feature, suggesting reactivity towards nucleophiles and involvement in redox processes.

One plausible reaction is the Michael addition of a nucleophile to the electron-deficient quinone ring. For instance, the reaction with a thiol like dithiothreitol (DTT) could proceed via a nucleophilic attack on one of the carbonyl carbons, followed by proton transfer. Such reactions of isoquinoline-1,3,4-trione derivatives have been shown to generate reactive oxygen species (ROS). A similar mechanism could be operative for this compound.

A hypothetical reaction mechanism with a generic nucleophile (Nu-) could be envisioned as follows:

Nucleophilic attack at the C6 position of the quinone ring.

Formation of a resonance-stabilized enolate intermediate.

Protonation of the enolate to yield the final addition product.

Computational validation of such a mechanism would involve locating the transition state structures and calculating the activation energies for each step using methods like Density Functional Theory (DFT). The influence of the tert-butyl group would be primarily steric, potentially directing the nucleophilic attack to the less hindered face of the molecule.

Transition State Calculations

No published studies have performed transition state calculations for reactions involving this compound. Such calculations are fundamental for determining the energy barriers of chemical reactions, providing insight into reaction rates and mechanisms. Methods like synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) are commonly employed to locate transition state geometries and are confirmed by the presence of a single imaginary frequency in a vibrational analysis.

Reaction Coordinate Mapping and Intrinsic Reaction Coordinate Analysis

There is no available research on the reaction coordinate mapping or Intrinsic Reaction Coordinate (IRC) analysis of this compound. IRC analysis is crucial as it follows the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the correct minima on the potential energy surface. This analysis provides a detailed picture of the geometric changes occurring throughout a chemical transformation.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Nuclear Magnetic Resonance Chemical Shift Calculations

Computational predictions of the Nuclear Magnetic Resonance (NMR) chemical shifts for this compound have not been reported. Quantum chemical methods, particularly Density Functional Theory (DFT) using functionals like B3LYP with appropriate basis sets, are standard for calculating ¹H and ¹³C NMR chemical shifts. These calculations, often performed using the Gauge-Independent Atomic Orbital (GIAO) method, provide valuable data for structural elucidation by comparing theoretical spectra to experimental results.

Table 1: Hypothetical Data Table for Calculated NMR Chemical Shifts (Note: This table is for illustrative purposes only, as no actual calculated data is available.)

Atom Calculated Chemical Shift (ppm)
¹H Data not available

Vibrational Frequency Analysis for Infrared and Raman Spectra

Similarly, no computational studies on the vibrational frequencies for the Infrared (IR) and Raman spectra of this compound are present in the literature. This type of analysis involves calculating the second derivatives of the energy with respect to atomic displacements to predict the frequencies and intensities of vibrational modes. These theoretical spectra are instrumental in interpreting experimental spectroscopic data and assigning specific bands to molecular motions.

Table 2: Hypothetical Data Table for Calculated Vibrational Frequencies (Note: This table is for illustrative purposes only, as no actual calculated data is available.)

Vibrational Mode Calculated Frequency (cm⁻¹) Predicted Intensity
C=O stretch Data not available Data not available
N-H stretch Data not available Data not available

Solvent Effects and Implicit/Explicit Solvation Models

The influence of solvents on the properties and reactivity of this compound has not been computationally investigated. Such studies typically employ either implicit solvation models, like the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric, or explicit solvation models, where individual solvent molecules are included in the calculation. These models are essential for accurately simulating chemical processes in solution.

Advanced Computational Methodologies

There is no evidence of advanced computational methods being applied to this compound. Methodologies such as QM/MM would be necessary to study the molecule's interaction with a large environment like a protein active site, while ab initio molecular dynamics would offer a time-dependent perspective on its structural and electronic dynamics. The absence of such studies indicates that the molecule's behavior in complex, dynamic systems remains unexplored from a theoretical standpoint.

A Methodological Approach to the Structural Elucidation and Characterization of this compound

While detailed, peer-reviewed experimental data for the specific compound this compound is not extensively available in the public scientific literature, its structure can be unequivocally determined using a suite of standard and advanced analytical techniques. This article outlines the established methodologies that would be employed for the comprehensive structural elucidation and characterization of this isoquinoline-trione derivative. The principles and expected outcomes are based on the well-documented analysis of analogous isoquinoline quinone systems.

Q & A

Q. How can conflicting crystallography data on isoquinoline triones be reconciled?

  • Methodological Answer : Discrepancies in crystal packing (e.g., hydrogen-bonding networks) may arise from solvent of crystallization (e.g., EtOAc vs. hexane). Re-crystallize the compound in multiple solvents and perform PXRD to identify polymorphic forms .

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